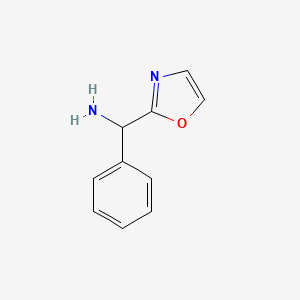

Oxazol-2-yl(phenyl)methanamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

1,3-oxazol-2-yl(phenyl)methanamine |

InChI |

InChI=1S/C10H10N2O/c11-9(10-12-6-7-13-10)8-4-2-1-3-5-8/h1-7,9H,11H2 |

InChI Key |

PNTDTPUECVLIQT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=NC=CO2)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Formation of the Oxazole (B20620) Ring System

The synthesis of the oxazole ring is a cornerstone in the preparation of Oxazol-2-yl(phenyl)methanamine. Modern organic synthesis offers several powerful pathways to this heterocyclic core, including classical cyclizations, innovative electrochemical methods, and highly efficient one-pot procedures.

Cyclization Reactions of Appropriate Precursors

The formation of the oxazole ring often relies on the intramolecular cyclization of acyclic precursors, a strategy that is fundamental to heterocyclic chemistry. rsc.org One of the most established methods is the Robinson-Gabriel synthesis, which involves the cyclodehydration of α-acylamino ketones. nih.gov This reaction is typically promoted by strong dehydrating agents like sulfuric acid, polyphosphoric acid, or phosphorus pentoxide. noteskarts.com

Another significant approach involves the dehydrative cyclization of β-hydroxy amides, which can be achieved using reagents like diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). nih.govorganic-chemistry.org These modern reagents allow for mild reaction conditions, preserving sensitive functional groups and stereochemical integrity. organic-chemistry.org The cyclization of functionalized enamides, often catalyzed by copper, represents another versatile route to highly substituted oxazoles. acs.org

A summary of common precursor types and cyclization conditions is presented below.

| Precursor Type | Typical Reagents | Key Transformation |

| α-Acylamino Ketones | H₂SO₄, P₂O₅, Trifluoroacetic Anhydride | Cyclodehydration |

| β-Hydroxy Amides | DAST, Deoxo-Fluor, Triflic Acid | Dehydrative Cyclization |

| Functionalized Enamides | Copper(I) or Copper(II) catalysts | Intramolecular Cyclization |

| N-propargylamides | Gold or Palladium catalysts | Cycloisomerization |

Electrochemical Cyclization Strategies

In line with the principles of green chemistry, electrochemical methods for oxazole synthesis have emerged as a powerful alternative to traditional oxidant-based reactions. These techniques avoid the need for hazardous reagents and transition metal catalysts by using electrical current to drive the desired transformations. sci-hub.se

One notable electrochemical approach describes the synthesis of polysubstituted oxazoles from readily available β-diketone derivatives and benzylamines. sci-hub.se In this process, molecular iodine is electrochemically generated in situ at the anode, acting as a key mediator in the oxidative cyclization cascade. sci-hub.se This method is efficient, proceeds under mild conditions, and offers good to excellent yields. sci-hub.se Similarly, oxazoles can be synthesized electrochemically from ketones and acetonitrile (B52724), where acetonitrile serves as both a reactant and the solvent in a process involving a Ritter-type reaction followed by oxidative cyclization. organic-chemistry.org

The table below details findings from an electrochemical synthesis study. sci-hub.se

| Entry | Benzylamine Derivative | β-Diketone | Yield (%) |

| 1 | Benzylamine | Dibenzoylmethane | 85 |

| 2 | 4-Methylbenzylamine | Dibenzoylmethane | 74 |

| 3 | 4-Methoxybenzylamine | Dibenzoylmethane | 72 |

| 4 | 4-Chlorobenzylamine | Dibenzoylmethane | 85 |

One-Pot Synthetic Approaches

The Ugi four-component reaction (Ugi-4CR) is a prominent example, allowing for the construction of chiral multifunctional oxazole frameworks. rsc.org In one iteration, a cascade reaction catalyzed by an anionic cobalt(III) complex combines aldehydes, amines, carboxylic acids, and isocyanoacetates to produce chiral 2,4,5-trisubstituted oxazoles with good enantioselectivity. rsc.orgrsc.org

Gold-catalyzed tandem reactions have also been developed for the one-pot synthesis of highly substituted oxazoles. rsc.org A cationic gold(I) catalyst can facilitate a multi-step reaction involving an amide, aldehyde, and alkyne, leading to 2,4,5-trisubstituted oxazoles in an atom-economical process where water is the only theoretical byproduct. rsc.org

Introduction and Functionalization of Phenyl and Methanamine Moieties

Once the oxazole core is formed, or concurrently during its synthesis, the phenyl and methanamine groups must be introduced and potentially functionalized.

Reductive Amination Protocols

Reductive amination is a primary and highly effective method for introducing the methanamine group. acs.orgproquest.com This transformation typically involves the reaction of a carbonyl compound—in this context, an oxazol-2-yl benzaldehyde (B42025) derivative—with an amine source, followed by reduction of the intermediate imine.

This two-step, one-pot process is among the most frequently used reactions in the synthesis of pharmaceutical ingredients. acs.org The reaction can be carried out using a variety of reducing agents and amine sources. For the synthesis of a primary amine like methanamine, ammonia (B1221849) is often used. acs.org In recent years, biocatalysis has offered a green and highly selective alternative. Enzymes such as imine reductases (IREDs) and reductive aminases (RedAms) can catalyze the asymmetric reductive amination of carbonyl compounds to furnish chiral amines with high enantioselectivity. acs.org These enzymes are NADPH-dependent and offer a sustainable route to primary, secondary, and tertiary amines. acs.org

Palladium-Mediated Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to oxazole systems. ingentaconnect.com These methods offer a reliable way to introduce substituents onto the oxazole ring, a key step in creating functionalized oxazoles. ingentaconnect.com

Common palladium-catalyzed reactions applicable to oxazole derivatives include the Suzuki-Miyaura, Sonogashira, and Negishi couplings. ingentaconnect.com For instance, the Suzuki-Miyaura coupling has been used to synthesize biphenyl (B1667301) oxazole derivatives by reacting bromophenyloxazole with various boronic acids. nih.gov This reaction is often carried out in wet toluene (B28343) under mild conditions. nih.gov A one-pot Suzuki-Miyaura coupling reaction has also been developed for producing 2,4,5-trisubstituted oxazoles. tandfonline.com

The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, has been successfully applied to functionalized trifloyl oxazoles. acs.orgnih.gov This reaction typically uses a palladium(0) catalyst and a copper(I) co-catalyst in solvents like DMF or 1,4-dioxane (B91453) at elevated temperatures. acs.org It has shown remarkable compatibility with various substituents on the heterocycle. acs.orgnih.gov The acyl Sonogashira reaction, an extension of this method, couples terminal acetylenes with acid chlorides and is used in the synthesis of diverse heterocyclic compounds. mdpi.com

Protocols for the functionalization of the 2- and 4-positions of the oxazole ring using the Suzuki coupling reaction have been described. acs.org For example, 2-aryl-4-trifloyloxazoles can undergo rapid, microwave-assisted coupling with a variety of aryl and heteroaryl boronic acids. acs.org Similarly, 4-aryl-2-chlorooxazoles are effective coupling partners. acs.org

Interactive Data Table: Palladium-Mediated Cross-Coupling Reactions of Oxazole Derivatives

| Reaction Type | Coupling Partners | Catalyst System | Key Features | Reference(s) |

| Suzuki-Miyaura | Bromophenyloxazole + Boronic Acids | Pd catalyst | Synthesis of biphenyl oxazoles | nih.gov |

| Suzuki-Miyaura | Carboxylic acid + Amino acid + Boronic acid | Ni-catalyst | One-pot synthesis of 2,4,5-trisubstituted oxazoles | tandfonline.com |

| Sonogashira | Trifloyl oxazoles + Terminal alkynes | Pd(0) and CuI | High compatibility with heterocycle substitution | acs.orgnih.gov |

| Suzuki Coupling | 2-Aryl-4-trifloyloxazoles + Aryl/heteroaryl boronic acids | Pd catalyst | Microwave-assisted, rapid coupling | acs.org |

| Suzuki Coupling | 4-Aryl-2-chlorooxazoles + Aryl/heteroaryl boronic acids | Pd catalyst | Effective for functionalization at the 2-position | acs.org |

Reactivity and Advanced Chemical Reactions

The reactivity of this compound is characterized by the interplay of its constituent functional groups: the oxazole ring, the phenyl group, and the aminomethanamine side chain.

Oxidation Pathways and Corresponding Derivative Formation

The oxazole ring can be susceptible to oxidation, which may lead to ring-opening. pharmaguideline.com Oxidizing agents like cold potassium permanganate (B83412) and chromic acid can cleave the oxazole ring. pharmaguideline.com However, the specific oxidation of this compound can lead to the formation of corresponding oxazole derivatives under controlled conditions. For instance, photo-oxidation of 2,5-diphenyloxazole (B146863) in ethanol (B145695) has been shown to yield a mixture of products including 4,5-diphenyloxazole (B1616740) and 3,5-diphenyloxazole. semanticscholar.org The oxidation of the thiophene (B33073) ring in a related compound, (5-(thiophen-2-yl)oxazol-2-yl)methanamine, to form sulfoxides or sulfones has also been noted.

Reduction Reactions for Functional Group Modification

Reduction reactions can be employed to modify the functional groups of this compound. Catalytic hydrogenation is a common method for the reduction of oxazole rings. nih.govacs.org For example, substituted oxazoles can be hydrogenated to the corresponding chiral oxazolines with high enantioselectivity using a chiral ruthenium catalyst. nih.govacs.org This represents a significant method for the catalytic asymmetric reduction of 5-membered aromatic rings containing two or more heteroatoms. nih.gov Other reducing agents may cause both reduction and cleavage of the oxazole ring, leading to open-chain products. pharmaguideline.com For instance, reduction with a nickel and aluminum alloy in aqueous potassium hydroxide (B78521) can lead to ring opening. tandfonline.comsemanticscholar.org

Nucleophilic and Electrophilic Substitution on the Phenyl Ring

The phenyl group of this compound can undergo both nucleophilic and electrophilic substitution reactions, allowing for the introduction of various substituents. Electrophilic aromatic substitution on oxazole-containing compounds typically occurs at the C5 position of the oxazole ring, and this reactivity is enhanced by the presence of electron-donating groups. wikipedia.orgthepharmajournal.com However, for the phenyl ring itself, the directing effects of the oxazol-2-yl-methanamine substituent would determine the position of substitution.

Nucleophilic aromatic substitution can occur on aryl oxazolines, providing a route to unsymmetrically substituted biphenyls. acs.org While direct nucleophilic substitution on the unsubstituted phenyl ring of this compound is unlikely, it can be facilitated if the phenyl ring is appropriately activated with electron-withdrawing groups or leaving groups. acs.org

Cycloaddition Reactions of the Oxazole Nucleus

The oxazole ring can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it acts as a diene. wikipedia.org This reaction has been extensively used to synthesize pyridine (B92270) derivatives. pharmaguideline.comwikipedia.org The reactivity of the oxazole in Diels-Alder reactions is influenced by substituents; electron-withdrawing groups on the oxazole enhance its reactivity with electron-rich dienophiles (inverse-electron-demand Diels-Alder), while electron-donating groups facilitate reactions with electron-poor dienophiles (normal-electron-demand Diels-Alder). clockss.org The addition of a Brønsted or Lewis acid to the oxazole nitrogen can also facilitate the Diels-Alder reaction by lowering the activation energy. acs.orgnih.gov Intramolecular Diels-Alder reactions of oxazoles have also been widely explored for the synthesis of complex heterocyclic systems and natural products. tandfonline.comthieme-connect.compitt.edu

Ring-Opening Transformations

The oxazole ring can undergo ring-opening reactions under various conditions. researchgate.net As mentioned, certain oxidizing and reducing agents can lead to ring cleavage. pharmaguideline.com Additionally, in the presence of a base, deprotonation at the C2 position can be followed by ring opening to produce an isonitrile. cutm.ac.in The ring can also be opened by nucleophilic attack. For example, treatment with ammonia or formamide (B127407) can convert oxazoles into imidazoles via ring cleavage. pharmaguideline.com Ring-opening of 5-oxazolones with primary aryl amines has been used to synthesize new benzamide (B126) derivatives. researchgate.net

Thermolytic and Photochemical Behavior

The stability and reactivity of this compound under thermal and photochemical conditions are dictated by the inherent properties of the oxazole ring and the influence of its substituents. While the oxazole nucleus is generally recognized for its thermal stability, it displays a rich and varied photochemical reactivity.

Thermolytic Behavior

The oxazole ring is a thermally stable entity, often capable of withstanding high temperatures without decomposition. tandfonline.comsemanticscholar.org However, under forcing thermal conditions, decomposition of molecules containing this heterocycle can occur. While specific thermolytic studies on this compound are not extensively documented, the thermal decomposition of structurally related heterocyclic compounds provides insight into its potential behavior.

Experimental studies on similar heterocyclic systems indicate that thermal decomposition is an intricate process involving the cleavage of the heterocyclic ring and its appended substituents. mdpi.com The decomposition pathway and resulting products are highly dependent on the surrounding atmosphere (inert or oxidizing). mdpi.com In an inert atmosphere, the pyrolysis of related nitrogen-containing heterocycles proceeds primarily in a single stage, leading to the emission of volatile fragments such as ammonia (NH3), hydrogen cyanide (HCN), carbon monoxide (CO), carbon dioxide (CO2), and aromatic amines. mdpi.com The decomposition in an oxidizing atmosphere is typically more complex, occurring in multiple stages and producing a wider array of volatile products, including nitrogen oxides (NOx) and water. mdpi.com

For instance, the thermal analysis of certain palladium(II) complexes with 2-amino-4-phenylthiazole (B127512) derivatives, a structurally related class of compounds, reveals multi-step decomposition pathways with the loss of specific organic fragments at defined temperature ranges. irapa.org

Table 1: Thermal Decomposition Data for Related Heterocyclic Compounds

| Compound Class | Atmosphere | Decomposition Temperature (°C) | Major Gaseous Products | Reference |

| Asymmetrical Triazine Derivatives | Inert | > 250 | NH3, HNCO, HCN, CO, CO2, H2O, NO2, Aromatic Amines | mdpi.com |

| Asymmetrical Triazine Derivatives | Oxidizing | > 250 | NH3, CO2, CO, HCN, HNCO, H2O, N2, NO2, NH2OH, (CN)2 | mdpi.com |

| Palladium(II) Thiazole (B1198619) Complexes | Nitrogen | 30 - 800 | Organic fragments (e.g., C7H7O, C8H4S2) | irapa.org |

| Schiff Base Metal Complexes | Air | 180 - 260 | Partial ligand decomposition | researchgate.netimist.ma |

This table presents data for related heterocyclic compounds to provide a comparative context for the potential thermolytic behavior of this compound.

Photochemical Behavior

The photochemistry of the oxazole ring is well-documented and characterized by a variety of transformations, including photoisomerizations, photooxidations, and photocyclizations. srce.hr

Photoisomerization and Phototransposition

Upon absorption of ultraviolet light, oxazoles can undergo rearrangement to form isomeric structures. srce.hr A common photochemical pathway involves the cleavage of the oxazole ring to form highly reactive intermediates such as nitrile ylides and azirines. nih.govresearchgate.net These intermediates can then cyclize in a different orientation to yield other heterocyclic systems, such as isoxazoles or different oxazole isomers. nih.gov Theoretical studies suggest that the decay from the excited state is an ultrafast process involving either ring-opening to these intermediates or ring-closure to a bicyclic species. researchgate.net

Photooxidation

In the presence of molecular oxygen and a photosensitizer, oxazoles can undergo photooxidation. tandfonline.comsemanticscholar.org The reaction typically proceeds via interaction with singlet oxygen (¹O₂). The electron density of the oxazole ring significantly influences the rate of this reaction. Electron-donating groups on the ring enhance the reaction rate, while electron-withdrawing groups tend to decrease it. ethz.ch For example, a methyl group at the C-5 position of an oxazole ring increases its reactivity towards singlet oxygen. ethz.ch Conversely, a carboxamide group, which is electron-withdrawing, deactivates the ring, making it less susceptible to photooxidation. ethz.ch Given that the aminomethyl group in this compound can be protonated or exist as a free base, its electronic effect, and thus the molecule's susceptibility to photooxidation, may vary with the reaction conditions.

**Table 2: Bimolecular Rate Constants for the Reaction of Oxazole Derivatives with Singlet Oxygen (¹O₂) **

| Compound | Rate Constant (k) (M⁻¹s⁻¹) | Reference |

| 2,5-Diphenyloxazole (DPO) | (1.0 ± 0.3) x 10⁷ | ethz.ch |

| 2-Methyloxazole | 3.5 x 10⁵ | ethz.ch |

| N-Isopropyl-2-methyloxazole-4-carboxamide | 5.8 x 10⁴ | ethz.ch |

| Methoxazole peptide (contains C-5 methyl) | 6 x faster than non-methylated analogue | ethz.ch |

This table provides a comparative overview of the reactivity of different oxazole derivatives towards singlet oxygen.

Intramolecular Photocyclization

Oxazole derivatives possessing an unsaturated moiety tethered to the ring can undergo intramolecular photocyclization upon irradiation. acs.org For example, 2-aryloxazoles with an alkene-containing side chain at the 5-position have been shown to cyclize, forming functionalized spirocyclic compounds with high diastereoselectivity. acs.org The efficiency of this reaction is influenced by the solvent, with moderately polar solvents often providing better yields. acs.org

Table 3: Reaction Conditions for Intramolecular Photocyclization of a 2-Phenyloxazole Derivative

| Solvent | Yield of Cyclized Product | Reference |

| Benzene | Moderate | acs.org |

| 1,4-Dioxane | Moderate | acs.org |

| Ethyl Acetate | Moderate | acs.org |

| Hexane | Low | acs.org |

| Acetonitrile | Low | acs.org |

| Methanol | Low | acs.org |

| Acetone | Inhibited | acs.org |

This table illustrates the effect of solvent on a representative intramolecular photocyclization of an oxazole derivative.

Molecular Structure Elucidation and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For Oxazol-2-yl(phenyl)methanamine and its derivatives, both one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments are indispensable for unambiguous structural assignment. mdpi.com

¹H and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides characteristic signals for the protons within the molecule. The aromatic protons on the phenyl ring typically appear in the range of 6.5-8.0 δ, while the protons of the oxazole (B20620) ring have distinct chemical shifts. libretexts.org The methylene (B1212753) (-CH2-) protons of the methanamine group and the amine (-NH2) protons also exhibit specific resonances that aid in confirming the structure.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The carbon atoms of the phenyl and oxazole rings, as well as the methylene carbon, resonate at characteristic chemical shifts. nih.gov The precise chemical shifts are influenced by the electronic environment of each carbon atom, allowing for detailed structural analysis. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound Derivatives

| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic Protons (Phenyl) | 6.5 - 8.0 libretexts.org | 120 - 140 |

| Oxazole Ring Protons | 7.0 - 8.5 | 140 - 165 |

| Methylene Protons (-CH₂) | ~4.0 | 40 - 55 |

| Amine Protons (-NH₂) | Variable | - |

| Phenyl Carbons | 120 - 140 | 120 - 140 |

| Oxazole Ring Carbons | - | 140 - 165 |

| Methylene Carbon (-CH₂) | - | 40 - 55 |

Note: The exact chemical shifts can vary depending on the solvent and specific substitution patterns on the aromatic rings.

Two-Dimensional (2D) NMR Techniques

To resolve complex spectral overlaps and definitively assign proton and carbon signals, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. mdpi.comresearchgate.net COSY experiments reveal proton-proton coupling networks, helping to identify adjacent protons within the phenyl and oxazole rings. mdpi.com HSQC spectra correlate directly bonded proton and carbon atoms, providing unambiguous assignment of the ¹³C signals based on their attached protons. researchgate.netmdpi.com These techniques are particularly valuable for confirming the connectivity of the different structural fragments of the molecule. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula of this compound. mdpi.com

Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. Under electron impact (EI), the molecule breaks apart in a predictable manner, generating characteristic fragment ions. The analysis of these fragments can help to confirm the presence of the oxazole, phenyl, and methanamine moieties within the structure. For instance, the cleavage of the bond between the methylene group and the phenyl or oxazole ring would result in specific fragment ions that can be readily identified.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key vibrational frequencies include the N-H stretching vibrations of the primary amine group, typically observed in the range of 3300-3500 cm⁻¹. The C=N and C=C stretching vibrations of the oxazole and phenyl rings appear in the region of 1500-1680 cm⁻¹. The C-O-C stretching of the oxazole ring also gives rise to a characteristic absorption band. The presence and position of these bands provide strong evidence for the key functional groups within the molecule.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Amine (N-H) | Stretching | 3300 - 3500 |

| Aromatic (C=C) | Stretching | 1450 - 1600 |

| Oxazole (C=N) | Stretching | 1600 - 1680 |

| Oxazole (C-O-C) | Stretching | 1000 - 1300 |

X-ray Diffraction (XRD) for Single-Crystal Structural Determination

For this compound, obtaining a suitable single crystal allows for the unambiguous determination of the relative orientations of the oxazole and phenyl rings. X-ray diffraction analysis can reveal important details about intermolecular interactions, such as hydrogen bonding involving the amine group, which can influence the crystal packing and physical properties of the compound. researchgate.net The structural data obtained from XRD is invaluable for understanding structure-activity relationships and for computational modeling studies. jmaterenvironsci.com

Computational and Theoretical Chemistry Insights

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and properties of molecules. For oxazole (B20620) derivatives, these methods offer a detailed understanding of their behavior in chemical reactions and their potential as functional materials. semanticscholar.org

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method to investigate the structural and electronic properties of oxazole derivatives. irjweb.comjksus.org DFT calculations, often employing methods like B3LYP with various basis sets (e.g., 6-31G**, 6-311++G(d,p)), are used to optimize molecular geometries and predict properties such as net charges, bond lengths, and heats of formation. semanticscholar.orgirjweb.comscispace.com These studies help in understanding the reactivity of oxazole compounds. scispace.com For instance, DFT has been used to analyze the molecular structure of N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine, providing insights into its optimized geometry and electronic properties. irjweb.com The B3LYP method, in particular, has been shown to be effective in reproducing experimental data and predicting the behavior of these molecules. nih.govresearchgate.net Theoretical calculations using DFT can also be correlated with experimental findings, such as in the study of corrosion inhibitors, where the calculated parameters show a good correlation with experimental inhibition efficiencies. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for studying the excited-state properties of molecules, such as their absorption and emission spectra. jksus.orgrsc.org This method is particularly useful for investigating the photophysical behavior of oxazole derivatives, including processes like excited-state intramolecular proton transfer (ESIPT). rsc.orgresearchgate.net TD-DFT calculations can predict the absorption and fluorescence spectra of these compounds, providing insights into their potential as organic light-emitting diode (OLED) materials or fluorescent probes. jksus.orgrsc.org For example, TD-DFT has been used to study the dual-emissive behavior of 2-(2′-hydroxyphenyl)oxazoles, helping to understand the mechanism behind their white-light emission. rsc.orgresearchgate.net The choice of functional and basis set, such as B3LYP/6-31G**, is crucial for obtaining accurate results that align with experimental observations. jksus.org

HOMO/LUMO Energy Level Investigations

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of molecules. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com A smaller HOMO-LUMO gap generally implies higher reactivity. irjweb.com For oxazole derivatives, HOMO and LUMO energy levels are often calculated using DFT methods to understand their electron-donating and accepting capabilities. irjweb.combioorganica.com.ua These calculations have been applied to various oxazole-containing systems to predict their behavior in different applications, such as corrosion inhibition and organic electronics. jksus.orgresearchgate.net For instance, in a study of N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine, the HOMO-LUMO energy gap was calculated to be 4.8435 eV, indicating the molecule's chemical reactivity. irjweb.com The distribution of HOMO and LUMO densities across the molecule can also reveal the most probable sites for electrophilic and nucleophilic attacks. dergipark.org.tr

| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine | DFT/B3LYP/6-311++G(d,p) | -5.6518 | -0.8083 | 4.8435 | irjweb.com |

| (4Z)-4-Benzylidene-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one | DFT/B3LYP/6-31G** | Not Specified | Not Specified | Not Specified | jksus.org |

| 2,5-dimethyloxazole | DFT | -8.822 | 1.137 | 9.958 | bioorganica.com.ua |

| 2-phenyl-5-methyloxazole | DFT | -8.307 | 0.386 | 8.694 | bioorganica.com.ua |

| 2-methyl-5-phenyloxazole | DFT | -8.228 | 0.049 | 8.277 | bioorganica.com.ua |

| 2,5-diphenyloxazole (B146863) | DFT | -8.004 | -0.173 | 7.830 | bioorganica.com.ua |

Molecular Dynamics (MD) Simulations of Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique provides valuable insights into the conformational flexibility and interaction dynamics of molecules in a simulated environment, which can mimic physiological conditions. cjsc.ac.cn For oxazole derivatives, MD simulations can be used to analyze their interactions with biological targets, such as enzymes or receptors, and to understand their conformational behavior in solution. For example, MD simulations of {[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine in a water/DMSO solvent revealed three dominant conformers and the rotational barriers of the methylamine (B109427) group. Such simulations are crucial for drug design, as they can help in understanding the stability of ligand-protein complexes and the role of solvent molecules in these interactions.

Molecular Docking and Binding Affinity Prediction Methodologies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to predict their binding affinity and mode of interaction with a biological target, such as a protein or enzyme. nih.govuni-regensburg.de For oxazole derivatives, molecular docking studies have been employed to investigate their potential as inhibitors of various enzymes. nih.govsmolecule.com For example, docking studies of N-(furan-2-yl)-1-(5-substituted)phenyl-1,3,4-oxadiazol-2-yl)methanimine derivatives were used to predict their binding mechanism to the Mycobacterium tuberculosis Enoyl-ACP reductase enzyme. nih.gov The results of docking studies, often expressed as a docking score or binding energy, can help in identifying promising lead compounds for further development. researchgate.net These computational predictions can be further refined and validated by more rigorous methods like molecular dynamics simulations. cjsc.ac.cn

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) represents a cornerstone of modern drug design, establishing a mathematical correlation between the chemical structure of a compound and its biological activity. sciencepublishinggroup.commdpi.com This computational technique aims to predict the activity of new or untested compounds based on a model derived from a series of molecules with known activities. mdpi.comresearchgate.net The fundamental workflow of QSAR modeling involves several key steps: the selection of a dataset of compounds, calculation of molecular descriptors that encode structural and physicochemical properties, development of a mathematical model using statistical methods, and rigorous validation to ensure its predictive power. mdpi.comnih.gov

While specific QSAR models developed exclusively for Oxazol-2-yl(phenyl)methanamine are not prominently featured in available literature, the methodology has been successfully applied to structurally similar compounds, including various oxazole, oxadiazole, and thiazole (B1198619) derivatives. mdpi.comnih.gov These studies demonstrate the utility of QSAR in elucidating how specific structural modifications influence biological outcomes. For instance, QSAR models have been developed for a series of oxazole and oxadiazole derivatives active against Leishmania infantum, achieving good internal consistency and external predictive power. mdpi.com

The insights from QSAR studies on related scaffolds are highly relevant to understanding this compound. The key structural features—the oxazole ring, the phenyl group, and the methanamine linker—can all be parameterized by molecular descriptors. These descriptors can quantify various properties:

Electronic Properties: The electron-withdrawing or donating nature of substituents on the phenyl ring.

Steric Properties: The size and shape of the molecule.

Hydrophobicity: The compound's affinity for nonpolar environments.

Topological Properties: The connectivity and branching of the atoms.

By analyzing how these descriptors correlate with a specific biological activity (e.g., enzyme inhibition, receptor binding), a QSAR model can be built. For example, in studies of other compounds, molecular docking, a related computational technique, has suggested that introducing a methoxy (B1213986) group on a phenyl ring can enhance inhibitory activity by improving interactions within a protein's binding pocket. nih.gov Such findings highlight the type of structure-activity relationships that QSAR models aim to quantify.

Table 1: Illustrative QSAR Descriptor Contributions to Biological Activity for Phenyl-Containing Compounds This table is a generalized representation based on common findings in QSAR studies of related compounds and does not represent specific data for this compound.

| Structural Feature/Modification | Associated Descriptor Type | Potential Impact on Activity | Rationale/Example |

|---|---|---|---|

| Electron-withdrawing group on phenyl ring | Electronic (e.g., Hammett constant) | Increase or Decrease | Can alter the electrostatic potential of the molecule, affecting hydrogen bonding or other polar interactions with a target. |

| Bulky substituent on phenyl ring | Steric (e.g., Molar Refractivity) | Typically Decrease | Can cause steric hindrance, preventing the molecule from fitting optimally into a binding site. |

| Increased lipophilicity (logP) | Hydrophobic | Variable | May improve membrane permeability but can also lead to non-specific binding if too high. |

| Presence of H-bond donors/acceptors | Topological/Electronic | Typically Increase | The nitrogen on the oxazole ring and the methanamine group can form crucial hydrogen bonds with protein residues. bioorganica.com.ua |

Structure Activity Relationship Sar Studies of Oxazol 2 Yl Phenyl Methanamine Derivatives

Influence of the Oxazole (B20620) Ring System on Molecular Recognition

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a key pharmacophore in many biologically active compounds. nih.gov Its unique electronic and structural features play a pivotal role in molecular recognition, influencing how a ligand binds to its biological target.

The oxazole ring can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are fundamental to ligand-receptor binding. bioorganica.com.uaontosight.ai The nitrogen and oxygen atoms within the ring can act as hydrogen bond acceptors, forming crucial connections with amino acid residues in the binding pocket of a protein. The aromatic nature of the oxazole ring also allows it to engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. bioorganica.com.ua

Furthermore, the oxazole ring's electronic properties, which can be modulated by substituents, influence its ability to interact with the target. Quantum chemical calculations have demonstrated that the introduction of phenyl groups at different positions on the oxazole ring alters the charge distribution and can increase the stability of the complex formed with a biological target. bioorganica.com.ua This stabilization is attributed to both enhanced hydrogen bonding and favorable π-stacking interactions. bioorganica.com.ua

Role of the Phenyl Substituent in Binding Interactions

The phenyl group attached to the oxazol-2-yl(phenyl)methanamine core is a critical determinant of its binding affinity and selectivity. Its primary role is to engage in hydrophobic and aromatic interactions within the binding pocket of a target protein.

The planar and aromatic nature of the phenyl ring allows for significant π-π stacking interactions with aromatic amino acid residues of the target protein. bioorganica.com.ua These interactions, where the electron clouds of the aromatic rings overlap, contribute substantially to the stability of the ligand-receptor complex. bioorganica.com.ua Computational studies have shown that the presence of a phenyl substituent can stabilize the complex by as much as 2.5 kcal/mole through π-stacking mechanisms. bioorganica.com.ua

Substitution on the phenyl ring provides a powerful tool for modulating the compound's properties. The introduction of various functional groups can alter the electronic nature, hydrophobicity, and steric profile of the molecule, thereby influencing its binding interactions. For example, electron-donating groups can increase the electron density of the phenyl ring, potentially enhancing π-π stacking interactions. sci-hub.se Conversely, electron-withdrawing groups can have the opposite effect.

However, the phenyl ring can be sensitive to further substitution. In some cases, the introduction of additional groups, even small ones like methoxy (B1213986) or fluoro groups, can lead to a loss of activity, suggesting that steric hindrance may prevent the molecule from fitting optimally into the binding site. nih.gov The position of the substituent on the phenyl ring is also crucial. For instance, in some series of compounds, substitutions at the para position are well-tolerated and can even lead to improved activity, while substitutions at the ortho or meta positions result in a loss of potency. sci-hub.se This highlights the importance of the specific topology of the binding pocket.

| Substituent on Phenyl Ring | Effect on Activity | Rationale | Reference |

| Unsubstituted | Baseline activity | Provides essential hydrophobic and π-stacking interactions. | bioorganica.com.ua |

| Electron-donating groups (e.g., -OCH3) | Can enhance cytotoxicity | May increase electron density for stronger π-π stacking. | sci-hub.se |

| Electron-withdrawing groups (e.g., -F, -Cl) | Can lead to inactive compounds | May be due to steric hindrance or unfavorable electronic interactions. | nih.gov |

| Bulky groups (e.g., naphthalene) | No significant improvement in activity | Likely due to steric clashes within the binding pocket. | nih.gov |

Contribution of the Methanamine Moiety to Ligand-Target Specificity

The methanamine moiety (-CH2NH2) of this compound is a key functional group that significantly contributes to ligand-target specificity through its ability to form strong hydrogen bonds. The primary amine group can act as both a hydrogen bond donor and acceptor, allowing it to form specific and directional interactions with polar residues in the binding site of a target protein.

These hydrogen bonds are crucial for anchoring the ligand in the correct orientation for optimal binding and for providing a significant portion of the binding energy. The specificity of these interactions arises from the precise geometric arrangement of the hydrogen bond donors and acceptors on both the ligand and the target.

Modifications to the methanamine moiety can have a profound impact on biological activity. For example, N-alkylation (replacing a hydrogen on the nitrogen with an alkyl group) can alter the hydrogen bonding capacity and introduce steric bulk, which may either enhance or diminish activity depending on the specific target. sci-hub.se In some cases, secondary and tertiary amines have shown potent activity, indicating that the binding pocket can accommodate these larger groups. acs.org

The amine group also influences the physicochemical properties of the molecule, such as its solubility and basicity. The hydrochloride salt form of phenylmethanamine derivatives often exhibits improved aqueous solubility compared to the free base, which is a critical factor for drug development.

Analysis of Positional Isomers and Their Divergent Activity Profiles

Positional isomerism, where functional groups are located at different positions on the core scaffold, can lead to dramatic differences in the biological activity of this compound derivatives. The spatial arrangement of the oxazole ring, phenyl group, and methanamine moiety is critical for proper alignment with the binding site of a biological target.

For example, comparing 3-substituted and 4-substituted oxazole derivatives has revealed that the position of the oxazole on the phenyl ring can significantly impact receptor-binding specificity. Preliminary studies have suggested that 3-substituted analogs may exhibit higher specificity due to more favorable steric interactions within the binding pocket.

Similarly, the relative positions of substituents on the oxazole ring itself can lead to divergent activity profiles. In some series of inhibitors, derivatives where a key hydrogen-bond accepting atom is adjacent to the point of linkage with another part of the molecule are more than 10-fold more potent than their positional isomers where the acceptor is further away. nih.gov This highlights the importance of the precise spatial orientation of key interacting groups for optimal binding.

| Isomer | Relative Activity | Potential Rationale | Reference |

| 3-substituted oxazole derivative | Higher receptor-binding specificity in some studies | Optimized steric interactions within the target binding site. | |

| 4-substituted oxazole derivative | Lower receptor-binding specificity in some studies | Potential for steric hindrance or suboptimal orientation for binding. | |

| Isomers with H-bond acceptor adjacent to linkage site | >10-fold more potent in some cases | Favorable positioning for key hydrogen bonding interactions. | nih.gov |

| Isomers with H-bond acceptor distant from linkage site | Less potent in some cases | Suboptimal orientation for critical hydrogen bonding. | nih.gov |

Impact of Chain Length and Substitution Pattern Variations

Chain Length: Increasing the length of the linker between the amine and the phenyl ring, for example, by extending the methanamine to an ethanamine, can alter the molecule's conformational freedom. A longer chain provides more flexibility, which can sometimes allow the molecule to adopt a more favorable conformation for binding. However, it can also introduce an entropic penalty upon binding. The optimal chain length is often a delicate balance between reaching additional binding interactions and maintaining a favorable binding entropy. In some cases, a longer chain can also increase lipophilicity, which may affect membrane permeability and other pharmacokinetic properties.

Substitution Pattern: The pattern of substitution on both the oxazole and phenyl rings is a critical determinant of activity. As discussed in previous sections, the position and nature of substituents can dramatically alter binding affinity and selectivity. For instance, studies on related imidazoquinoline compounds have shown a clear relationship between the length of an alkyl substituent at a specific position and activity, with a certain chain length being optimal and both shorter and longer chains showing reduced potency. nih.gov Similarly, the introduction of a chiral center, creating enantiomers, can lead to stereoselective interactions with biological targets, where one enantiomer is significantly more active than the other.

The exploration of different substitution patterns is a key strategy in medicinal chemistry to fine-tune the properties of a lead compound. By systematically varying substituents, researchers can map the steric and electronic requirements of the binding site and optimize the ligand for improved potency and selectivity.

Conformational Analysis and its Relevance to Molecular Interactions

The three-dimensional conformation of this compound derivatives is a crucial factor governing their interaction with biological targets. Conformational analysis, which studies the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds, provides valuable insights into the molecule's preferred shapes and how these shapes relate to its biological activity.

The methanamine side chain, for instance, has relatively free rotation around the carbon-carbon bond connecting it to the oxazole ring, allowing for multiple low-energy conformations in solution. However, the presence of bulky substituents on either the phenyl or oxazole ring can restrict this rotation, favoring certain conformations over others.

Understanding the bioactive conformation—the specific three-dimensional shape a molecule adopts when it binds to its target—is a major goal of SAR studies. Computational modeling and experimental techniques like X-ray crystallography can provide detailed information about the preferred conformations of these molecules and how they interact with their biological targets. This knowledge is invaluable for the rational design of new derivatives with improved activity, as it allows chemists to design molecules that are pre-organized in the bioactive conformation, thus minimizing the entropic cost of binding.

Molecular Mechanisms of Action and Biological Target Interactions

Interaction with Specific Molecular Targets

The biological activity of compounds like Oxazol-2-yl(phenyl)methanamine is predicated on their ability to interact with specific molecular targets within a biological system, primarily proteins such as enzymes and receptors. d-nb.infoCurrent time information in Bangalore, IN. The oxazole (B20620) ring itself is a key pharmacophore that can participate in various binding events. d-nb.info For the broader class of diaryloxazoles, specific molecular targets have been identified. For instance, certain natural product-based diaryloxazoles have been found to selectively target the androgen receptor, which is a key protein in some types of breast cancer cells. acs.org

In other studies, different heterocyclic derivatives, including those with an oxazole moiety, have been investigated for their antitubercular activity. nih.gov While a thiazole-containing analog showed potent activity, the corresponding oxazole derivative was significantly less active, indicating that even small changes to the heterocyclic ring can dramatically influence targeting and potency. nih.gov This highlights the principle of structure-activity relationships (SAR), where the specific arrangement of atoms dictates the compound's ability to bind to a target.

Enzyme and Receptor Modulation

The interaction of a small molecule with a biological target often results in the modulation of that target's activity. The oxazole scaffold is a versatile structural motif found in many compounds that function as enzyme inhibitors or receptor modulators. d-nb.info The nitrogen and oxygen atoms within the oxazole ring can act as hydrogen bond acceptors, contributing to the binding of the molecule within the active or allosteric sites of enzymes and receptors. symc.edu.cn

For example, research on related 2-phenylbenzo[d]oxazole scaffolds has shown that these compounds can act as potent inhibitors of tyrosinase, an enzyme crucial for melanin (B1238610) biosynthesis. mdpi.com This inhibition demonstrates how the diaryloxazole framework can be adapted to interfere with specific enzymatic processes. While this data is for a related but different molecular scaffold, it illustrates the potential for oxazole-containing compounds to function as enzyme modulators.

Binding Affinity and Specificity Investigations

Binding affinity, often quantified by metrics such as the half-maximal inhibitory concentration (IC₅₀) or the equilibrium dissociation constant (Kᵢ), is a critical measure of a compound's potency. Specificity refers to its ability to bind to a particular target over others. Currently, specific binding affinity and specificity data for this compound against a defined molecular target are not available in the reviewed literature.

However, studies on analogous compounds provide insight into how structural modifications influence these parameters. In a study of diaryloxazoles targeting androgen receptor-positive breast cancer cells, the replacement of a phenyl group at the 2-position of the oxazole with a 3-pyridyl group resulted in enhanced potency. acs.org Further modifications to the amine moiety of related compounds also led to significant improvements in potency and selectivity, underscoring the importance of each part of the molecular scaffold in achieving high-affinity binding. acs.org

Hydrogen Bonding Networks in Ligand-Protein Complexes

Hydrogen bonds are among the most important non-covalent interactions that govern the binding of a ligand to a protein. The methanamine group (-CH₂NH₂) in this compound is a primary hydrogen bond donor, capable of interacting with electronegative atoms like oxygen and nitrogen in the amino acid residues of a protein's binding pocket. Current time information in Bangalore, IN. The nitrogen atom in the oxazole ring can also act as a hydrogen bond acceptor. symc.edu.cn

While no specific crystal structures or molecular models for this compound complexes are available, the potential for these interactions is a fundamental aspect of its predicted mechanism. The table below summarizes the potential hydrogen bonding capabilities of the molecule's functional groups.

| Functional Group | Potential Role in Hydrogen Bonding |

| Methanamine (-NH₂) | Primary Hydrogen Bond Donor |

| Oxazole Nitrogen | Hydrogen Bond Acceptor |

| Oxazole Oxygen | Hydrogen Bond Acceptor |

This table illustrates the theoretical hydrogen bonding potential of the compound's functional groups based on general chemical principles.

π-Stacking Interactions in Biomolecular Recognition

Aromatic rings, such as the phenyl and oxazole moieties in this compound, are capable of engaging in π-stacking interactions. This type of non-covalent interaction occurs between the electron clouds of aromatic systems and is crucial for the recognition and binding of ligands to many biological macromolecules. The phenyl group, in particular, can interact with aromatic amino acid residues like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp) in a protein's binding site. symc.edu.cn

Cellular Pathway Modulation at the Molecular Level (e.g., mTORC1 pathway)

Alterations in the activity of enzymes and receptors by a compound can lead to the modulation of entire cellular signaling pathways. There is currently no direct evidence in the scientific literature linking this compound to the modulation of the mTORC1 pathway or any other specific signaling cascade.

Disruption of Cellular Metabolic Processes

The inhibition of key enzymes can lead to the disruption of cellular metabolic processes. For example, a patent describing derivatives such as (2-fluoro-4-(oxazol-2-yl)phenyl)methanamine outlines their potential use as inhibitors of the SLC6A19 transporter. google.com This transporter is involved in the uptake of neutral amino acids, and its inhibition is explored as a therapeutic strategy for phenylketonuria, an inborn error of metabolism characterized by the inability to properly metabolize phenylalanine. google.com This suggests that the broader (oxazolylphenyl)methanamine scaffold has the potential to be developed into agents that can modulate cellular metabolic functions, although specific data for this compound is lacking.

Synthetic Applications in Organic Synthesis and Chemical Biology Research

Oxazol-2-yl(phenyl)methanamine as a Key Synthetic Building Block

This compound and its isomers are recognized as crucial building blocks in organic synthesis. chemimpex.com The compound provides a stable and reactive scaffold that chemists can efficiently incorporate into larger, more complex molecular architectures. The primary amine offers a reactive site for a multitude of chemical transformations, while the oxazole (B20620) and phenyl rings provide a rigid framework that can be further functionalized.

Commercial availability of derivatives like (3-(Oxazol-2-yl)phenyl)methanamine hydrochloride and (2-Phenyl-oxazol-4-yl)methylamine hydrochloride underscores their role as fundamental starting materials in both academic and industrial research. chemimpex.com3wpharm.comfluorochem.co.ukbldpharm.com Researchers value these compounds for their stability, solubility in various solvents, and ease of use in synthetic pathways, which facilitates efficient experimentation and the development of new chemical entities. chemimpex.com The oxazole core itself is a common feature in many biologically active compounds, making this building block particularly attractive for medicinal chemistry applications. semanticscholar.org

Synthesis of More Complex Molecules and Diverse Chemical Structures

The inherent reactivity of the this compound scaffold makes it an ideal starting point for creating a wide array of complex and diverse molecules. chemimpex.comguidechem.com The functional groups present—the primary amine, the oxazole ring, and the phenyl group—can be selectively modified to generate extensive libraries of derivatives.

Amine Group Modifications: The methanamine group is readily derivatized. It can undergo acylation to form amides or alkylation to produce secondary and tertiary amines. smolecule.com These reactions allow for the introduction of various substituents, which can modulate the molecule's physical, chemical, and biological properties.

Ring Substitutions: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, allowing for the attachment of different functional groups at various positions. This further expands the structural diversity that can be achieved from the initial scaffold.

Oxazole Ring Reactions: The oxazole ring itself can participate in chemical transformations. For example, it can be reduced under specific conditions or act as a diene in Diels-Alder reactions to form different heterocyclic systems. semanticscholar.org

This synthetic versatility enables the construction of intricate molecules designed for specific applications in drug discovery and materials science. chemimpex.com

Research in Ligand Design for Biological Systems

The this compound framework is a prominent scaffold in the design of ligands for various biological targets. The arrangement of the aromatic phenyl ring, the heteroaromatic oxazole, and the hydrogen-bonding capable amine group is well-suited for interaction with the active sites of enzymes and receptors. bioorganica.com.ua

Research has demonstrated the use of this scaffold in developing ligands for central nervous system (CNS) receptors and as inhibitors for enzymes like the von Hippel–Lindau (VHL) E3 ubiquitin ligase. nih.gov In one study, a ligand incorporating a 4-(oxazol-5-yl)benzyl group showed micromolar binding affinity, and its crystal structure confirmed specific interactions within the protein's binding pocket. nih.gov The ability of the oxazole nitrogen to engage in hydrogen bonds and the phenyl ring to make hydrophobic contacts are key to its function. nih.gov

Table 1: Research Findings in Ligand Design

| Target System | Key Structural Feature | Type of Interaction | Research Application |

| Central Nervous System (CNS) Receptors | (3-(Oxazol-2-yl)phenyl)methanamine | Receptor Binding | Drug discovery for neurological disorders. |

| von Hippel–Lindau (VHL) E3 Ligase | 4-(Oxazol-5-yl)benzyl group | Hydrogen bonding, Hydrophobic contacts | Development of protein-protein interaction inhibitors. nih.gov |

| General Protein Fragments | Phenyl-substituted 1,3-oxazoles | Hydrogen bonding, π-stacking | Modeling of pharmacophore-biomolecule interactions. bioorganica.com.ua |

Development of Novel Heterocyclic Scaffolds

Beyond its direct use, the this compound structure serves as an intermediate for the synthesis of other novel heterocyclic systems. smolecule.com The oxazole ring can be viewed as a masked functionality that can be transformed into different scaffolds under specific reaction conditions.

For instance, synthetic methodologies have been developed to convert oxazole-containing intermediates into more complex heterocyclic structures like benzofurans and indoles. researchgate.netscribd.com This is typically achieved by starting with appropriately substituted phenyl precursors that, after formation of the oxazole, undergo intramolecular cyclization and rearrangement to yield the new heterocyclic core. researchgate.netscribd.com Furthermore, the oxazole moiety can participate in cycloaddition reactions, such as the Diels-Alder reaction, to construct pyridine-based structures. semanticscholar.org This utility significantly broadens the scope of accessible chemical space starting from a simple oxazole building block.

Integration into Material Science Applications

The applications of this compound and its derivatives extend into the field of material science. The conjugated system formed by the phenyl and oxazole rings imparts specific electronic and photophysical properties, making these compounds candidates for advanced materials. smolecule.com

Research is exploring the use of such compounds in developing materials with functionalities like fluorescence and electrical conductivity. These properties are desirable for applications in electronics and photonics, including the development of:

Organic Light-Emitting Diodes (OLEDs)

Conductive Polymers

Fluorescent Probes and Sensors

The potential to tune the material's properties by modifying the substituents on the phenyl or oxazole rings makes this scaffold a versatile platform for creating bespoke materials with specific characteristics. smolecule.com

Future Research Directions and Emerging Methodologies

Advances in Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly pivotal in the synthesis of heterocyclic compounds like Oxazol-2-yl(phenyl)methanamine, aiming to reduce environmental impact and enhance efficiency. uniroma1.itjddhs.com Future research will likely focus on several key areas to develop more sustainable synthetic routes.

One promising avenue is the expanded use of microwave-assisted synthesis . This technique has been shown to accelerate the formation of oxazole (B20620) derivatives, often leading to higher yields in shorter reaction times compared to conventional heating methods. tandfonline.com For the synthesis of this compound and its analogs, microwave irradiation could be employed to drive the cyclization and condensation steps more efficiently, potentially reducing the need for harsh reagents and solvents. scirp.org

The exploration of ultrasonic irradiation represents another green approach. Sonochemistry can promote reactions through acoustic cavitation, offering an energy-efficient alternative to traditional thermal methods. nih.gov Investigating the application of ultrasound in the synthesis of 2-aryloxazoles could lead to milder reaction conditions and improved product yields.

Furthermore, the development and application of environmentally benign solvents are crucial. rsc.org Research into using water, glycerol, or ionic liquids as reaction media for the synthesis of oxazole derivatives is ongoing. nih.gov These solvents can replace volatile and toxic organic solvents, thereby minimizing the environmental footprint of the synthetic process. The use of recyclable biocatalysts, such as chitosan (B1678972) hydrogels, under ultrasonic irradiation also presents a novel and eco-friendly synthetic strategy. nih.gov

Exploration of Novel Reaction Pathways and Catalytic Systems

The development of new synthetic methods for constructing the oxazole core and introducing the phenyl and methanamine functionalities is a central theme in advancing the chemistry of this compound.

Future efforts will likely involve the refinement of existing named reactions, such as the Robinson-Gabriel and van Leusen syntheses, to improve their scope and efficiency for this class of compounds. pharmaguideline.comnih.gov The van Leusen oxazole synthesis , in particular, offers a versatile route to substituted oxazoles and has been adapted for one-pot syntheses. nih.govmdpi.com

A significant area of exploration is the use of novel catalytic systems . While traditional methods often rely on stoichiometric reagents, modern approaches are shifting towards catalysis to enhance sustainability and atom economy. Research into photoredox catalysis has shown promise for the synthesis of 2-aryl benzoxazoles under mild conditions, a strategy that could be adapted for this compound. researchgate.net The use of various metal catalysts, including palladium, copper, and nickel, in cross-coupling reactions to form the C-aryl bond is an active area of investigation. semanticscholar.org For instance, Ni-catalyzed Suzuki–Miyaura coupling has been effectively used for the synthesis of 2,4,5-trisubstituted oxazoles. nih.gov Moreover, the development of catalyst-free methods, such as tandem rearrangement/aziridination/ring-expansion reactions, offers an innovative and efficient pathway to oxazole derivatives. rsc.org

Deeper Mechanistic Understanding of Molecular Interactions

A thorough understanding of the non-covalent interactions involving the this compound scaffold is essential for its rational design in various applications, particularly in medicinal chemistry and materials science. tandfonline.comsemanticscholar.orgnih.gov

Computational chemistry offers powerful tools to complement experimental findings. Molecular docking simulations can predict the binding modes of this compound-based ligands with biological targets like enzymes and receptors. nih.govnih.gov These simulations help in understanding the key interactions, such as hydrogen bonds and π-π stacking, that govern molecular recognition. nih.gov Furthermore, Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to correlate the structural features of a series of derivatives with their biological activity, guiding the design of more potent compounds. nih.gov Theoretical studies on the nature of π-π noncovalent interactions involving oxadiazole systems, which are structurally related to oxazoles, have provided insights into the role of these interactions in molecular packing and ligand-protein binding. nih.gov

Design of Next-Generation Oxazole-Containing Ligands and Materials

The unique electronic and structural properties of the oxazole ring make this compound an attractive scaffold for the development of novel ligands and functional materials. tandfonline.com

In the realm of catalysis, oxazole-containing compounds have been successfully employed as ligands for transition metal catalysts . mdpi.com The nitrogen atom in the oxazole ring can coordinate with metal centers, influencing the catalytic activity and selectivity of the complex. Future research will likely explore the synthesis of chiral derivatives of this compound for applications in asymmetric catalysis. The search for structural units in natural compounds and their adaptation as ligands for transition metal catalysts is a promising approach. mdpi.com

In materials science, the focus is on harnessing the photophysical properties of oxazole derivatives. The extended π-system of 2-aryloxazoles can give rise to interesting fluorescence and phosphorescence characteristics. This opens up possibilities for their use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The design of novel oxazole-based materials with tailored electronic properties will be a key area of future investigation.

Integration of Multidisciplinary Approaches in Chemical Biology Research

The study of this compound and its derivatives at the interface of chemistry and biology is a rapidly growing field. ijmpr.in A multidisciplinary approach, combining synthetic chemistry, computational modeling, and biological assays, is essential for unlocking the therapeutic potential of these compounds. ijmpr.inbenthamscience.com

Computer-aided drug design (CADD) plays a crucial role in the early stages of drug discovery. nih.gov By integrating computational screening and molecular modeling, researchers can identify promising hit compounds and optimize their structures for improved efficacy and pharmacokinetic properties. The combination of QSAR modeling and molecular docking can provide valuable insights into the mechanism of action of oxazole-based drug candidates. nih.gov

The synthesis of focused libraries of this compound analogs, guided by computational predictions, allows for the systematic exploration of structure-activity relationships (SAR). tandfonline.com These compounds can then be evaluated in a variety of biological assays to assess their activity against specific targets, such as enzymes or receptors. This iterative cycle of design, synthesis, and testing is a hallmark of modern chemical biology research and will be instrumental in advancing the development of new therapeutics based on the oxazole scaffold. The exploration of oxazole-containing natural products from marine organisms also provides a rich source of inspiration for the design of new bioactive molecules. researchgate.net

Q & A

Q. What are the established synthetic routes for Oxazol-2-yl(phenyl)methanamine, and what methodological considerations are critical for reproducibility?

this compound can be synthesized via Suzuki coupling of bromo-substituted precursors with arylboronic acids, followed by nitrile reduction using LiAlH₄ . Boc protection of intermediates and subsequent deprotection (e.g., using HCl/EtOAc) ensures amine functionality retention. Key considerations include inert atmosphere maintenance during LiAlH₄ reductions and precise stoichiometric control to avoid over-reduction or side reactions .

Q. How can crystallographic tools like SHELX and ORTEP-III aid in resolving the structural configuration of this compound?

SHELX programs (e.g., SHELXL) are widely used for refining small-molecule crystal structures, particularly for high-resolution data. ORTEP-III with its GUI facilitates thermal ellipsoid visualization, helping researchers validate bond angles and torsional strain in the oxazole-phenyl-methanamine backbone . For accurate refinement, ensure data completeness (≥95%) and monitor R-factor convergence during SHELXL runs .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While direct safety data for this compound are limited, analogous methanamine derivatives require:

- Immediate decontamination of exposed skin using ethanol/water mixtures.

- Inhalation exposure: Move to fresh air and administer oxygen if breathing is labored .

- Always consult safety data sheets (SDS) of structurally similar compounds (e.g., (5-methoxy-1-methyl-1H-benzodiazol-2-yl)methanamine) for emergency guidance .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate byproduct formation during the cyclization step of oxazole-methanamine derivatives?

Cyclization efficiency depends on solvent polarity and catalyst selection. For example, using POCl₃ in DMF promotes oxazole ring closure, but trace moisture must be excluded to prevent hydrolysis. Monitoring reaction progress via TLC (eluent: EtOAc/hexane 3:7) and quenching with ice-cold NaHCO₃ minimizes side products . Advanced optimization may involve DFT calculations to predict transition-state energies for cyclization .

Q. What strategies resolve contradictions between spectroscopic data (e.g., NMR vs. X-ray) for this compound derivatives?

Discrepancies often arise from dynamic effects (e.g., rotamers in solution) or crystal packing forces. To address this:

Q. What pharmacological screening methodologies are applicable for evaluating the bioactivity of this compound analogs?

Derivatives with oxazole and methanamine motifs have shown antitubercular and anticancer potential. Key assays include:

Q. How can researchers leverage computational tools for retrosynthetic planning of novel this compound analogs?

AI-driven platforms (e.g., Reaxys, Pistachio) analyze reaction databases to propose one-step syntheses. For example:

- Input the target structure to generate precursor candidates via Suzuki or Buchwald-Hartwig couplings.

- Filter routes by feasibility scores (plausibility >0.5) and reagent availability .

- Validate predictions with small-scale trial reactions (10–50 mg) before scaling up .

Methodological Tables

Table 1: Common Synthetic Steps for this compound Derivatives

Table 2: Troubleshooting Structural Characterization Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.